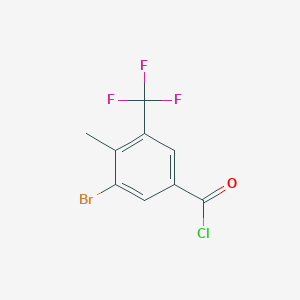

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of benzoyl chloride, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methyl-5-(trifluoromethyl)benzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

Substitution: Amides, esters, and thioesters.

Reduction: Alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluorine atom instead of bromine.

3-(Trifluoromethyl)benzoyl chloride: Lacks the bromine and methyl groups.

3-Bromo-5-(trifluoromethyl)benzoyl chloride: Similar but with different positioning of the bromine and trifluoromethyl groups.

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its electrophilicity and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds.

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities. The findings are supported by data tables and case studies to illustrate the compound's efficacy in various applications.

- Molecular Formula : C9H6BrF3O

- Molecular Weight : 293.05 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds, particularly those containing bromine and trifluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed potent activity against various bacterial strains, including E. coli and S. aureus. The presence of bromine enhances the compound's lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 4-Bromo-2-chlorophenol | S. aureus | 40 µg/mL |

| 2,6-Dibromophenol | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. One notable study showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells, indicating a strong cytotoxic effect .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72 h |

|---|---|---|

| MCF-7 | 8.47 | 16.36 |

| HeLa | 9.22 | 30.38 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptotic activity . Additionally, molecular docking studies suggest that it may interact with key proteins involved in cancer cell survival and proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thus reducing oxidative stress within cells .

Case Studies

- Anticancer Effectiveness : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability over time, reinforcing its potential as a therapeutic agent against breast cancer.

- Antimicrobial Assessment : In a comparative study, derivatives of benzoyl chlorides were tested against multi-drug resistant bacterial strains, highlighting the enhanced efficacy of brominated compounds in overcoming bacterial resistance mechanisms.

Properties

Molecular Formula |

C9H5BrClF3O |

|---|---|

Molecular Weight |

301.49 g/mol |

IUPAC Name |

3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride |

InChI |

InChI=1S/C9H5BrClF3O/c1-4-6(9(12,13)14)2-5(8(11)15)3-7(4)10/h2-3H,1H3 |

InChI Key |

RUOJPFBELRNAEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.